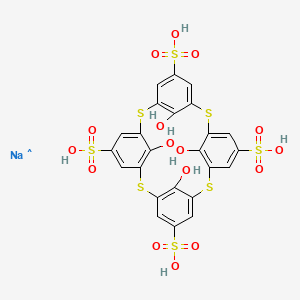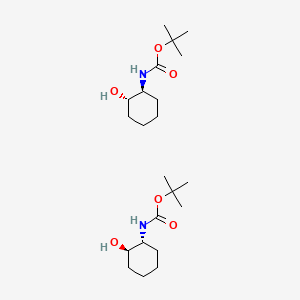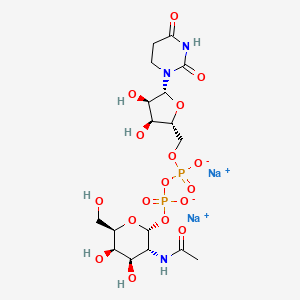
4-Nitrophenyl3,4,6-tri-O-acetyl-b-D-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside is a pivotal compound extensively employed in the realm of biomedicine. It serves as a prime substrate for investigating the activity and specificity of enzymes involved in carbohydrate metabolism. The molecular formula of this compound is C18H21NO11, and it has a molecular weight of 427.36 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside typically involves the acetylation of 4-nitrophenyl β-D-galactopyranoside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for biomedical applications.
化学反応の分析
Types of Reactions
4-Nitrophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenyl β-D-galactopyranoside.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the compound can also participate in oxidation reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: 4-Nitrophenyl β-D-galactopyranoside.
Reduction: 4-Aminophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside.
科学的研究の応用
4-Nitrophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside is widely used in scientific research, particularly in the following areas:
Biochemistry: As a substrate to study enzyme kinetics and specificity, especially for enzymes involved in carbohydrate metabolism.
Medicine: Investigating the role of glycosides in various biological processes and potential therapeutic applications.
Industrial Applications: Used in the synthesis of other complex carbohydrates and glycosides.
作用機序
The compound exerts its effects primarily through its interaction with enzymes that hydrolyze glycosidic bonds. The 4-nitrophenyl group serves as a chromogenic reporter, allowing researchers to monitor enzyme activity by measuring the release of 4-nitrophenol, which absorbs light at a specific wavelength. This interaction helps in understanding the molecular targets and pathways involved in carbohydrate metabolism.
類似化合物との比較
Similar Compounds
4-Nitrophenyl β-D-galactopyranoside: Lacks the acetyl groups and is more susceptible to enzymatic hydrolysis.
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside: Contains an additional acetyl group, which may affect its reactivity and interaction with enzymes.
Uniqueness
4-Nitrophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside is unique due to its specific acetylation pattern, which provides a balance between stability and reactivity. This makes it an ideal substrate for studying enzyme activity and specificity in carbohydrate metabolism.
特性
分子式 |
C18H21NO11 |
|---|---|
分子量 |
427.4 g/mol |
IUPAC名 |
[3,4-diacetyloxy-5-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H21NO11/c1-9(20)26-8-14-16(27-10(2)21)17(28-11(3)22)15(23)18(30-14)29-13-6-4-12(5-7-13)19(24)25/h4-7,14-18,23H,8H2,1-3H3 |
InChIキー |
OIIXOWIQJYONGM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B12323365.png)


![trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12323385.png)
![4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B12323414.png)
